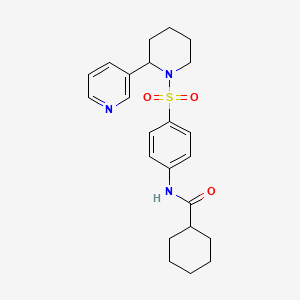

N-(4-((2-(Pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide, also known as MLN4924, is a small-molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the NEDD8 protein, which is essential for the function of the cullin-RING ubiquitin ligases (CRLs). CRLs are involved in the degradation of many proteins, including those that regulate cell cycle progression, DNA replication, and DNA repair. MLN4924 has been shown to have promising anticancer activity in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide inhibits the NAE enzyme, which is responsible for activating the NEDD8 protein. This leads to the inhibition of CRLs, which are involved in the degradation of many proteins that are essential for cell survival and proliferation. The inhibition of CRLs leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide has also been shown to induce a DNA damage response, which can further enhance its anticancer activity.

Biochemical and physiological effects:

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the NAE enzyme and CRLs, it has been shown to induce DNA damage, inhibit cell cycle progression, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of the NAE enzyme, and has been extensively characterized in preclinical studies. It has also been shown to have promising anticancer activity in vivo, and is currently being evaluated in clinical trials. However, there are also some limitations to its use in laboratory experiments. N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide is a small-molecule inhibitor, and as such, may have limitations in terms of its specificity and off-target effects. It may also have limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for research on N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide. One area of focus is the development of combination therapies that can enhance its anticancer activity. N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide has been shown to sensitize cancer cells to other anticancer agents, and there is potential for it to be used in combination with other targeted therapies or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide. There is currently limited understanding of the mechanisms of resistance to N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide, and the identification of biomarkers could help to identify patients who are most likely to benefit from treatment. Finally, there is potential for the development of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide analogs with improved pharmacokinetic properties and potency.

Synthesemethoden

The synthesis of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide involves several steps, including the coupling of 4-bromo-1,3-benzenedisulfonyl chloride with 1-(2-pyridin-3-yl)piperidine to form a sulfonamide intermediate. This intermediate is then coupled with cyclohexanecarboxylic acid to form the final product. The synthesis of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide has been described in detail in several publications.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Mittel

Diese Verbindung hat eine ähnliche Struktur wie eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate, die entwickelt, synthetisiert und auf ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht wurden . Dies deutet darauf hin, dass sie möglicherweise bei der Entwicklung potenter Anti-Tuberkulose-Mittel eingesetzt werden könnte .

Leukämiebehandlung

Die Verbindung weist strukturelle Ähnlichkeiten mit Imatinib auf, einem Therapeutikum zur Behandlung chronischer myelogener Leukämie . Imatinib bindet spezifisch über zahlreiche Wasserstoffbrückenbindungen, hydrophobe C–H…π- und π…π-Wechselwirkungen an eine inaktive Abelson-Tyrosinkinase-Domäne, die für dieses Gen charakteristisch ist . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Leukämie eingesetzt werden könnte .

Anti-Fibrose-Aktivität

Einige Verbindungen mit ähnlichen Strukturen haben eine bessere Anti-Fibrose-Aktivität als Pirfenidon (PFD), Bipy55′DC und 24PDC auf HSC-T6-Zellen gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Fibrose eingesetzt werden könnte .

Inhibitorische Wirkung

Struktur-Aktivitäts-Beziehungsstudien zeigten, dass die Ether-Verknüpfung zwischen Chinolin und Piperidin für die inhibitorische Wirkung entscheidend ist . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von Inhibitoren eingesetzt werden könnte .

Eigenschaften

IUPAC Name |

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c27-23(18-7-2-1-3-8-18)25-20-11-13-21(14-12-20)30(28,29)26-16-5-4-10-22(26)19-9-6-15-24-17-19/h6,9,11-15,17-18,22H,1-5,7-8,10,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAVQMIGVGICKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)

![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)

![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)

![4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine](/img/structure/B2459665.png)

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline](/img/structure/B2459666.png)